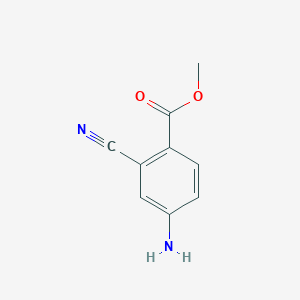

Methyl 4-amino-2-cyanobenzoate

CAS No.: 1628431-65-1

Cat. No.: VC2833337

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628431-65-1 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | methyl 4-amino-2-cyanobenzoate |

| Standard InChI | InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 |

| Standard InChI Key | NUXNORSXWRMRPH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N |

Introduction

Chemical Structure and Properties

Methyl 4-amino-2-cyanobenzoate is an aromatic compound featuring a benzoate ester backbone with two key functional groups: an amino group at the para (4) position and a cyano group at the ortho (2) position relative to the carboxylate functionality. This particular substitution pattern creates a unique electronic distribution across the molecule.

Basic Identification

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Functional Groups | Methyl ester, amino group, cyano group |

| Position of Substituents | Amino at C-4, cyano at C-2, ester at C-1 |

The molecular weight and formula are comparable to those of the isomeric compound methyl 2-amino-4-cyanobenzoate, which has a molecular weight of 176.17 g/mol and the same molecular formula .

Physical Properties

Based on structural similarities with related compounds, methyl 4-amino-2-cyanobenzoate likely exhibits the following physical characteristics:

| Property | Estimated Value |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | White to off-white powder |

| Solubility | Likely soluble in organic solvents (chloroform, ethyl acetate); limited water solubility |

| Melting Point | Approximately 70-90°C (estimated based on related compounds) |

The physical properties are extrapolated from related structures such as methyl 4-cyanobenzoate, which appears as a white to off-white crystalline powder with low water solubility but good solubility in organic solvents like chloroform and ethyl acetate .

Structural Comparisons with Related Compounds

Understanding the properties of methyl 4-amino-2-cyanobenzoate requires examination of structurally related compounds with similar functional groups.

Comparison with Methyl 4-cyanobenzoate

Methyl 4-cyanobenzoate differs from the target compound by lacking the amino group and having the cyano group in the para position rather than the ortho position. It has the following established properties:

| Property | Methyl 4-cyanobenzoate | Methyl 4-amino-2-cyanobenzoate (Estimated) |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | C₉H₈N₂O₂ |

| Molecular Weight | 161.16 g/mol | 176.17 g/mol |

| Melting Point | 65-67°C | Likely 70-90°C (estimated) |

| Boiling Point | 274.9°C at 760 mmHg | Likely higher due to H-bonding from amino group |

| Density | 1.2±0.1 g/cm³ | Likely 1.1-1.3 g/cm³ |

| Feature | Methyl 2-amino-4-cyanobenzoate | Methyl 4-amino-2-cyanobenzoate |

|---|---|---|

| Amino Position | 2 (ortho) | 4 (para) |

| Cyano Position | 4 (para) | 2 (ortho) |

| Electronic Effects | Amino group directly influences ester group | Amino group has resonance with ring system |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |

| CAS Number | 159847-83-3 | Not available in search results |

The positional isomerism significantly impacts the electronic distribution in the molecule, potentially affecting reactivity patterns and physical properties .

| Reaction Step | Reagents and Conditions |

|---|---|

| Starting Material | 4-amino-2-cyanobenzoic acid |

| Esterification Agent | Methanol |

| Catalyst | Sulfonic acid catalyst (e.g., monolith-SO₃H) |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Atmosphere | Inert (argon) |

This proposed synthesis is based on the successful esterification of carboxylic acids as demonstrated for methyl 4-cyanobenzoate, which achieved 100% yield under similar conditions .

Alternative Synthetic Approach

An alternative approach might involve the following steps:

-

Start with 4-amino-benzoic acid

-

Methylate to form methyl 4-aminobenzoate

-

Introduce the cyano group at the 2-position via selective cyanation

The first two steps of this approach are supported by the synthetic methodology for methyl 4-aminobenzoate, which involves reaction of 4-amino-benzoic acid with potassium carbonate in N,N-dimethyl acetamide, followed by addition of methyl salicylate .

Spectroscopic Characteristics

| Spectroscopic Method | Expected Features |

|---|---|

| IR Spectroscopy | Strong C≡N stretch (~2200-2240 cm⁻¹) N-H stretching (~3300-3500 cm⁻¹, primary amine) C=O stretch (~1710-1730 cm⁻¹, methyl ester) |

| ¹H NMR | Methyl ester protons (~3.8-3.9 ppm) Aromatic protons (6.5-8.0 ppm) Amino protons (broad singlet, ~4.0-4.5 ppm) |

| ¹³C NMR | Cyano carbon (~115-120 ppm) Carbonyl carbon (~165-170 ppm) Aromatic carbons (110-150 ppm) Methyl carbon (~50-55 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 176 Fragment peaks corresponding to loss of -OCH₃ (m/z 145) |

These spectroscopic predictions are based on general principles of organic spectroscopy and the known characteristics of similar aromatic compounds with cyano, amino, and ester functional groups.

Chemical Reactivity

Functional Group Reactivity

The reactivity of methyl 4-amino-2-cyanobenzoate is governed by its three main functional groups:

| Functional Group | Reactivity |

|---|---|

| Cyano (-C≡N) | Potential hydrolysis to carboxylic acid or reduction to amine Participation in cycloaddition reactions Site for nucleophilic addition |

| Amino (-NH₂) | Nucleophilic behavior in substitution reactions Diazotization to form diazonium salts Formation of amides via acylation |

| Methyl Ester (-CO₂CH₃) | Hydrolysis to carboxylic acid Transesterification with other alcohols Reduction to aldehyde or alcohol |

The presence of both electron-donating (amino) and electron-withdrawing (cyano and ester) groups creates a unique electronic environment that would influence reaction rates and selectivity.

Ring Reactivity

The substitution pattern on the aromatic ring would direct further electrophilic aromatic substitution reactions:

| Position | Directing Effect | Reactivity |

|---|---|---|

| C-3 | Influenced by ortho-cyano (deactivating) and para-amino (strongly activating) | Moderate reactivity |

| C-5 | Influenced by ortho-amino (strongly activating) and meta-cyano (deactivating) | Enhanced reactivity |

| C-6 | Influenced by meta-amino (activating) and meta-cyano (deactivating) | Moderate reactivity |

| Application Area | Potential Use |

|---|---|

| Pharmaceutical Intermediates | Building block for more complex drug molecules |

| Functional Group Manipulation | Versatile intermediate allowing selective transformations |

| Structure-Activity Relationships | Model compound for studying effects of substituent positioning |

Similar compounds like methyl 4-cyanobenzoate have been utilized as intermediates in pharmaceuticals, pesticides, and functional polymer development .

Materials Science Applications

The compound may also have relevance in materials science:

| Field | Potential Application |

|---|---|

| Liquid Crystals | Precursor for liquid crystal components due to rigid aromatic core |

| Polymer Chemistry | Monomer for functional polymers with specific electronic properties |

| Dye Chemistry | Building block for colorants due to extended conjugation |

Methyl 4-cyanobenzoate, a related compound, has been identified as a useful intermediate in the development of liquid crystals and functional polymer monomers .

| Safety Aspect | Considerations |

|---|---|

| Storage | Store in sealed containers at room temperature |

| Compatibility | Keep away from strong oxidizing agents |

| Personal Protection | Use appropriate personal protective equipment including gloves and eye protection |

| Environmental | Prevent release to environment; dispose of according to local regulations |

These recommendations are extrapolated from handling guidelines for methyl 4-cyanobenzoate, which requires sealed storage at room temperature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume